tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethanol in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyrimidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, it can covalently bind to enzymes such as Bruton’s tyrosine kinase (BTK) in B cells and myeloid cells, inhibiting their activity . This inhibition can reduce the systemic exposure of the drug and minimize adverse events and drug interactions .
Comparison with Similar Compounds
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can be compared with other pyrimidine-based compounds, such as:
Imatinib: Used in the treatment of chronic myeloid leukemia.
Dasatinib: Another BTK inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib, used for leukemia treatment.
Properties
Molecular Formula |
C12H19ClN4O3 |
---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-amino-6-chloropyrimidin-5-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H19ClN4O3/c1-12(2,3)20-11(18)17(4)5-6-19-8-9(13)15-7-16-10(8)14/h7H,5-6H2,1-4H3,(H2,14,15,16) |
InChI Key |
LLSQLRMYOIWUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.